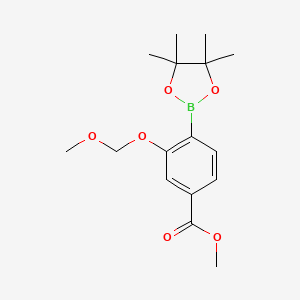
Methyl3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of methyl 3-hydroxy-4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via a Suzuki-Miyaura coupling mechanism, resulting in the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 3-(methoxymethoxy)-4-hydroxybenzoic acid.
Reduction: Formation of 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its reactivity as a boronic ester. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methoxybenzoate: Lacks the boronic ester group, making it less reactive in cross-coupling reactions.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar boronic ester functionality but different substituents on the benzene ring.
Phenylboronic acid: A simpler boronic acid with broader applications but less specificity in certain reactions.
Uniqueness
Methyl 3-(methoxymethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronic ester and an ester group, providing dual functionality for diverse chemical transformations. This dual functionality enhances its utility in complex organic synthesis and the development of novel compounds.
Propriétés
Formule moléculaire |
C16H23BO6 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
methyl 3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)12-8-7-11(14(18)20-6)9-13(12)21-10-19-5/h7-9H,10H2,1-6H3 |
Clé InChI |
GOZIEAXGIMHJRB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
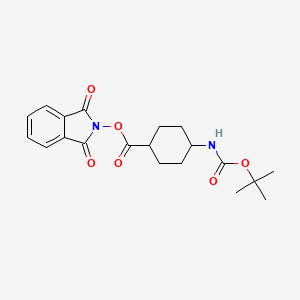
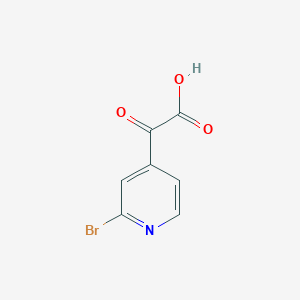
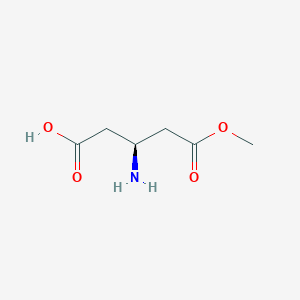

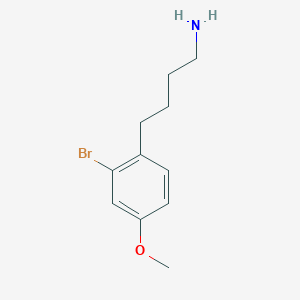
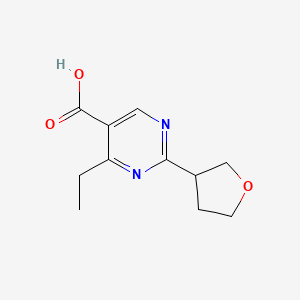
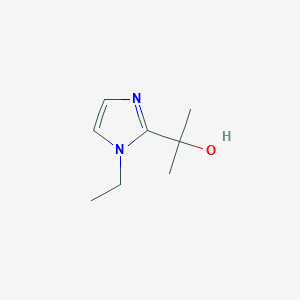


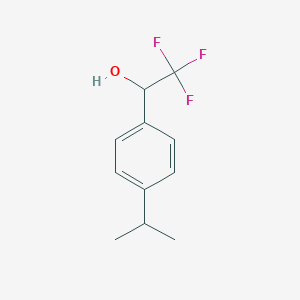
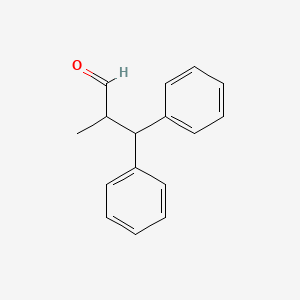
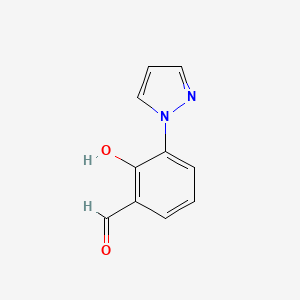
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
